molecular formula C13H17F2NO B3075830 N-cyclohexyl-4-(difluoromethoxy)aniline CAS No. 1036451-20-3

N-cyclohexyl-4-(difluoromethoxy)aniline

Cat. No.: B3075830
CAS No.: 1036451-20-3
M. Wt: 241.28 g/mol
InChI Key: SVISSNVBULZJIL-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(difluoromethoxy)aniline is an organic compound with the molecular formula C13H17F2NO It is characterized by the presence of a cyclohexyl group attached to an aniline ring, which is further substituted with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(difluoromethoxy)aniline typically involves the reaction of 4-(difluoromethoxy)aniline with cyclohexyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 4-(difluoromethoxy)aniline reacts with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(difluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclohexyl-4-(difluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-4-(difluoromethoxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the cyclohexyl group can influence the compound’s hydrophobic interactions and overall stability. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)aniline: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    N-cyclohexylaniline: Lacks the difluoromethoxy group, affecting its reactivity and applications.

    N-cyclohexyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different electronic and steric effects.

Uniqueness

N-cyclohexyl-4-(difluoromethoxy)aniline is unique due to the presence of both the cyclohexyl and difluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

N-cyclohexyl-4-(difluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-13(15)17-12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h6-10,13,16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVISSNVBULZJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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